molecular formula C14H12O3 B083268 (Biphenyl-4-yloxy)acetic acid CAS No. 13333-86-3

(Biphenyl-4-yloxy)acetic acid

Cat. No. B083268
CAS RN: 13333-86-3
M. Wt: 228.24 g/mol
InChI Key: UEXMWDXKHUIBSJ-UHFFFAOYSA-N
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Description

“(Biphenyl-4-yloxy)acetic acid” is a chemical compound with the molecular formula C14H12O3 . It is used in the synthesis of various pharmaceutical compounds . The compound has a molecular weight of 228.25 .


Molecular Structure Analysis

In the molecular structure of “(Biphenyl-4-yloxy)acetic acid”, the phenyl and benzene rings make a dihedral angle of 47.51 (4)° . In the crystal, molecules are dimerized by double O—H⋯O hydrogen bonds, forming centrosymmetric R 2 2 (8) ring motifs. The dimers are interlinked by C—H⋯π interactions into zigzag layers .


Physical And Chemical Properties Analysis

“(Biphenyl-4-yloxy)acetic acid” is a solid compound . It has a molecular weight of 228.25 . The InChI Code for the compound is 1S/C14H12O3/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) .

Scientific Research Applications

Chemical Properties

“(Biphenyl-4-yloxy)acetic acid” has a CAS Number of 13333-86-3 and a molecular weight of 228.25 .

Synthesis and Reactions

Biphenyl derivatives, including “(Biphenyl-4-yloxy)acetic acid”, have been the focus of extensive research due to their presence in medicinally active compounds, marketed drugs, and natural products . They undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Biological and Medicinal Applications

Biphenyl structures, including “(Biphenyl-4-yloxy)acetic acid”, play a crucial role in active pharmaceutical ingredients (APIs) . They are used in a wide range of drugs with various pharmacological activities, including antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

Non-Steroidal Anti-Inflammatory Agent

“(Biphenyl-4-yloxy)acetic acid” is a potential non-steroidal anti-inflammatory agent . It forms a solid inclusion complex with β-cyclodextrin .

Interaction with Quinolone Antibacterial Agents

“(Biphenyl-4-yloxy)acetic acid” interacts with quinolone antibacterial agents, inducing functional blockade of the γ-aminobutyric acid receptors .

Use in Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .

Building Blocks for Basic Liquid Crystals

Biphenyl derivatives serve as significant intermediates in organic chemistry and are used as building blocks for basic liquid crystals .

Use in Agriculture

Biphenyl derivatives are used in products for agriculture .

properties

IUPAC Name

2-(4-phenylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(16)10-17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXMWDXKHUIBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294294
Record name (biphenyl-4-yloxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Biphenyl-4-yloxy)acetic acid

CAS RN

13333-86-3
Record name 13333-86-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (biphenyl-4-yloxy)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13333-86-3
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Synthesis routes and methods

Procedure details

Sodium hydride (60% dispersion in oil; 0.8 g) was added portionwise to a DMF (10 ml) solution of 4-hydroxybiphenyl (1.7 g) under ice-cooling. The reaction mixture was stirred at room temperature for 30 minutes, to which was added bromoacetic acid (1.4 g). The reaction mixture was further stirred at room temperature for 18 hours, which was poured into water. 2N hydrochloric acid was added to the mixture to adjust the pH to 4, which was extracted with ethyl acetate. The organic layer was washed with water, then dried and concentrated. The residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/1), and the crude crystals were recrystallized from IPE to obtain the entitled compound (1.5 g).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
276
Citations
M Amir, H Kumar, SA Javed - European journal of medicinal chemistry, 2008 - Elsevier
… The acid hydrazides (1a,b) were prepared by esterification of 2-(4-isobutylphenyl)propanoic acid and biphenyl-4-yloxy acetic acid followed by treatment with hydrazine hydrate in …
Number of citations: 205 www.sciencedirect.com
H Kumar, SA Javed, SA Khan, M Amir - European Journal of Medicinal …, 2008 - Elsevier
… membered heterocyclic compounds of aryl alkanoic acid derivatives [19], [20], [21], we report herein the synthesis of some newer, more potent analogues of biphenyl-4-yloxy acetic acid …
Number of citations: 318 www.sciencedirect.com
RL Sawant, DB Hardas… - World Journal …, 2014 - wjpr.s3.ap-south-1.amazonaws.com
… The basic structure of biphenyl-4yloxy acetic acid template is shown in Fig.1. Highly bioactive energetically stable derivative in this class of compounds is chosen as a reference …
Number of citations: 2 wjpr.s3.ap-south-1.amazonaws.com
EJ Wang, GY Chen - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C14H12O3, the phenyl and benzene rings make a dihedral angle of 47.51 (4). In the crystal, molecules are dimerized by double O—H⋯O hydrogen bonds, …
Number of citations: 11 scripts.iucr.org
A Lavecchia, C DI GIOVANNI, C Cerchia, A Laghezza… - Abstract Book, 2013 - iris.unina.it
Full agonists to the peroxisome proliferator-activated receptor γ (PPARγ), such as rosiglitazone, have been associated with a series of undesired side effects, such as weight gain, fluid …
Number of citations: 0 www.iris.unina.it
M Chang, C Chan - Chinese Journal of Chemistry, 2014 - Wiley Online Library
A modified synthetic route of [3,3′‐di‐sec‐butyl‐4′‐(2‐dimethylaminoethoxy)biphenyl‐4‐yloxy]acetic acid (1) with high total yield of 44% from biphenyl‐4,4′‐diol (2) is described. …
Number of citations: 0 onlinelibrary.wiley.com
IM Robertson, YB Sun, MX Li, BD Sykes - Journal of molecular and cellular …, 2010 - Elsevier
The Ca 2+ dependant interaction between troponin I (cTnI) and troponin C (cTnC) triggers contraction in heart muscle. Heart failure is characterized by a decrease in cardiac output, and …
Number of citations: 89 www.sciencedirect.com
FA Khan, K Parasuraman, B Donnio - Tetrahedron, 2010 - Elsevier
Several symmetrical, linear dimers and some star-like tetramers were prepared using easily accessible oxa-bridged derivatives as central rigid cores. In order to produce new liquid …
Number of citations: 5 www.sciencedirect.com
SA Khan, SM Imam, A Ahmad, SH Basha… - Journal of Saudi …, 2018 - Elsevier
… [25] in 2008 synthesized and evaluated the biological activity of 1,3,4-oxadiazole/thiadiazole and 1,2,4-triazole derivatives of biphenyl-4-yloxy acetic acid and contrary to our results …
Number of citations: 24 www.sciencedirect.com
AK Oyebamiji, GF Tolufashe, B Semire - Scientific African, 2020 - Elsevier
… 1,3,4-Oxadiazole/thiadiazole and 1,2,4-triazole derivatives of biphenyl-4-yloxy acetic acid: … 1,3,4-Oxadiazole/thiadiazole and 1,2,4-triazole derivatives of biphenyl-4-yloxy acetic acid: …
Number of citations: 9 www.sciencedirect.com

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